5-(Chloromethyl)-3-[1-(ethylsulfanyl)ethyl]-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-(chloromethyl)-3-(1-ethylsulfanylethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2OS/c1-3-12-5(2)7-9-6(4-8)11-10-7/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHBYUKLXUKRRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C)C1=NOC(=N1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-[1-(ethylsulfanyl)ethyl]-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a hydrazide with a chloromethyl ketone in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl moiety (-CHCl) is highly reactive toward nucleophilic substitution (S2), enabling functionalization with diverse nucleophiles:
Table 1: Nucleophilic Substitution Reactions
Reactivity of the Ethylsulfanyl Group
The ethylsulfanyl (-S-CHCH) substituent undergoes oxidation and alkylation:
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Oxidation : Treatment with hydrogen peroxide (HO) or meta-chloroperbenzoic acid (mCPBA) converts the sulfide to sulfoxide (-SO-CHCH) or sulfone (-SO-CHCH) .
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Alkylation : The sulfur atom can react with alkyl halides (e.g., methyl iodide) under basic conditions to form sulfonium salts. For example, refluxing with methyl iodide and ethanolic KOH yields 5-(chloromethyl)-3-[1-(ethylmethylsulfonium)ethyl]-1,2,4-oxadiazole iodide .
Cyclization and Tautomerism
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Thione-Thiol Tautomerism : The oxadiazole ring exhibits tautomerism between thione (-C=S) and thiol (-SH) forms, confirmed by NMR (δ ≈ 186 ppm for C=S) and IR spectroscopy (NH stretching at 3256–3363 cm) .
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Intramolecular Cyclization : Under acidic conditions, the ethylsulfanyl group can participate in cyclization reactions, forming fused heterocycles (e.g., thiazoles) .
Antibacterial Activity
While not directly studied for this compound, structurally related 1,2,4-oxadiazoles with chloromethyl groups exhibit potent antibacterial activity. For example, trifluoromethylpyridine oxadiazoles show EC values as low as 7.2 μg/mL against Xanthomonas oryzae, suggesting potential agrochemical applications .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including 5-(Chloromethyl)-3-[1-(ethylsulfanyl)ethyl]-1,2,4-oxadiazole. Research indicates that compounds within this class exhibit significant activity against various cancer cell lines. For instance:
- Antiproliferative Activity : A study demonstrated that certain 1,2,4-oxadiazole derivatives exhibited selective antiproliferative effects against human lung (A549), breast (MCF-7), and colon (HCT-116) cancer cell lines. The introduction of electron-withdrawing groups was found to enhance biological activity significantly .
- Mechanisms of Action : The anticancer effects are often attributed to apoptosis induction and cell cycle arrest at the G1 phase. Compounds have been shown to increase caspase activity, indicating their potential as pro-apoptotic agents .
Anti-inflammatory and Analgesic Properties
Oxadiazole derivatives have also been explored for their anti-inflammatory properties. For example:
- In Vivo Studies : Compounds similar to this compound have demonstrated anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). One study reported anti-inflammatory activities of certain oxadiazoles that were effective at dosages similar to indomethacin .
Neuropharmacological Effects
The neuropharmacological applications of oxadiazoles are notable:
- Anti-convulsant Activity : Some derivatives have shown promise in treating epilepsy and other neurological disorders through mechanisms that involve modulation of neurotransmitter systems .
Table 1: Summary of Biological Activities of Oxadiazole Derivatives
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-[1-(ethylsulfanyl)ethyl]-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Structural and Substituent Variations
The table below highlights key structural analogs, their substituents, and synthetic yields:
Key Observations
Substituent Effects on Yield :
- Electron-neutral substituents (e.g., phenyl in 6a) yield higher efficiencies (80%) compared to electron-withdrawing groups like trifluoromethyl (48% for 11) . This suggests steric or electronic factors influence cyclization.
- Sulfur-containing groups (e.g., ethylsulfanylethyl in the target compound) may alter reaction kinetics due to their nucleophilicity, though specific data is lacking.
Physicochemical Properties: Fluorinated analogs (e.g., 2-fluorophenyl in ) likely exhibit increased lipophilicity (logP) compared to non-halogenated derivatives.
Spectroscopic Consistency :
- Chloromethyl groups consistently show ¹H NMR signals near δ 4.7–4.8 (singlet, 2H) across derivatives (e.g., 6a, 6b) .
Biological Activity
5-(Chloromethyl)-3-[1-(ethylsulfanyl)ethyl]-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its effects on various biological targets, structure-activity relationships (SAR), and relevant case studies.
Overview of Oxadiazole Compounds
Oxadiazoles are five-membered heterocyclic compounds characterized by the presence of two nitrogen atoms and one oxygen atom in their ring structure. They have been extensively studied for their pharmacological potential, including antimicrobial, anticancer, anti-inflammatory, and analgesic activities . The specific compound of interest, this compound, exhibits unique properties that may enhance its therapeutic efficacy.
Antiproliferative Activity
Recent studies have demonstrated that oxadiazole derivatives can act as potent antiproliferative agents against various cancer cell lines. For instance, a library of oxadiazole derivatives was synthesized and tested for cytotoxicity using the MTT assay against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). Some derivatives exhibited significant cytotoxic effects and were found to inhibit topoisomerase I activity, suggesting a potential mechanism for their anticancer effects .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at specific positions on the oxadiazole ring can significantly influence biological activity. For instance, substituents such as halogens or alkyl groups at the 5-position have been associated with enhanced anti-inflammatory activity. The presence of an ethylsulfanyl group in this compound may also contribute to its biological profile by improving solubility or enhancing interaction with biological targets .
Case Studies
- Topoisomerase Inhibition : A study exploring a series of oxadiazole derivatives revealed that certain compounds effectively inhibited topoisomerase I. The docking studies supported these findings by showing favorable interactions between the compounds and the enzyme's active site .
- FXR Antagonism : Compounds with a similar oxadiazole core have been identified as farnesoid X receptor (FXR) antagonists. In vitro assays demonstrated that some derivatives could modulate FXR activity in liver cell lines, indicating their potential role in metabolic disorders .
- Antimicrobial Activity : Research has shown that oxadiazoles exhibit varying degrees of antibacterial and antifungal activities. For instance, certain derivatives demonstrated significant effectiveness against Gram-positive and Gram-negative bacteria as well as various Candida species .
Data Summary
Q & A
Q. What strategies enable the synthesis of enantiomerically pure oxadiazole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
